molecular formula C20H22N4O4S2 B2384244 N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine CAS No. 7668-19-1

N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

Cat. No.: B2384244
CAS No.: 7668-19-1
M. Wt: 446.54
InChI Key: HFUZGBAYUFLQNB-UHFFFAOYSA-N
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Description

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine is a versatile chemical compound known for its unique structural properties. It appears as a white to light yellow crystalline powder and is stable under normal conditions but can decompose when exposed to light, heat, or oxidizing agents . This compound is used in various scientific research fields due to its distinctive characteristics.

Preparation Methods

The synthesis of N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine typically involves organic synthesis techniques, including sulfonyl hydrazine coupling reactions . The specific synthetic routes can be optimized based on research requirements. Industrial production methods may vary, but they generally follow similar organic synthesis principles to ensure the compound’s purity and yield.

Chemical Reactions Analysis

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with others, resulting in new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine finds applications in multiple scientific research areas:

Mechanism of Action

The mechanism by which N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. N,N’-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine stands out due to its unique combination of properties, making it particularly valuable in diverse research fields.

Properties

IUPAC Name

N-[6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexyl]-1,1-dioxo-1,2-benzothiazol-3-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-29(26)17-11-5-3-9-15(17)19(23-29)21-13-7-1-2-8-14-22-20-16-10-4-6-12-18(16)30(27,28)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZGBAYUFLQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCCCN=C3C4=CC=CC=C4S(=O)(=O)N3)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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